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Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the

crossroads of inflammation, cell survival, and programmed cell death. Its kinase activity is a key

driver of necroptosis, a pro-inflammatory form of regulated cell death implicated in a variety of

human pathologies. Oditrasertib (also known as SAR443820 or DNL788) is a potent,

selective, and brain-penetrant small molecule inhibitor of RIPK1 kinase activity.[1][2] This

document provides a detailed technical overview of the mechanism of action of Oditrasertib,

its role in modulating cell death pathways, relevant experimental methodologies, and a

summary of its clinical development. While promising in preclinical studies, Oditrasertib has

faced significant challenges in clinical trials, leading to the discontinuation of its development

for several neurodegenerative diseases.[3][4][5]

The Role of RIPK1 in Cell Death and Survival
RIPK1 is a serine/threonine kinase that functions as a molecular scaffold and a kinase, playing

a dual role in determining cell fate upon activation of death receptors, such as Tumor Necrosis

Factor Receptor 1 (TNFR1).[6][7][8] RIPK1 contains an N-terminal kinase domain, an

intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death

domain (DD).[8] These domains allow it to participate in distinct protein complexes that dictate

whether a cell survives or undergoes apoptosis or necroptosis.
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Survival (Complex I): Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to

form a plasma membrane-bound complex known as Complex I.[9][10] In this complex,

RIPK1 primarily functions as a scaffold. It undergoes ubiquitination by cellular inhibitor of

apoptosis proteins (cIAPs), which leads to the recruitment of downstream kinases that

activate the NF-κB and MAPK signaling pathways, promoting the expression of pro-survival

and pro-inflammatory genes.[7][9][10]

Apoptosis (Complex IIa): If the pro-survival signaling from Complex I is compromised (e.g.,

through inhibition or degradation of cIAPs), RIPK1 can dissociate from the membrane and

form a cytosolic complex called Complex IIa (or the "ripoptosome"). This complex consists of

RIPK1, FADD, and Procaspase-8. The proximity of Procaspase-8 molecules leads to their

auto-activation, initiating the caspase cascade and resulting in apoptosis.[11][12]

Necroptosis (Complex IIb): When Caspase-8 is inhibited or absent, RIPK1's kinase activity

becomes dominant. Activated RIPK1 interacts with RIPK3 via their RHIM domains to form

the "necrosome," or Complex IIb.[10][13] RIPK1 and RIPK3 then phosphorylate each other,

leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase

Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma

membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis.

[14][15] This form of cell death is highly immunogenic due to the release of damage-

associated molecular patterns (DAMPs).[13][15]

Oditrasertib: Mechanism of Action
Oditrasertib is a selective, reversible inhibitor that targets the kinase function of RIPK1.[2] By

binding to the kinase domain, Oditrasertib prevents the autophosphorylation of RIPK1 and its

subsequent phosphorylation of RIPK3. This action directly blocks the formation and activation

of the necrosome (Complex IIb), thereby inhibiting the execution of the necroptotic cell death

pathway. It is important to note that Oditrasertib does not affect the scaffold function of RIPK1

in Complex I, which is crucial for NF-κB activation and cell survival. This selectivity allows it to

specifically target pathological necroptosis without broadly compromising cellular survival

signals.

The following diagram illustrates the RIPK1 signaling pathway and the point of intervention by

Oditrasertib.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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